molecular formula C9H7ClN2OS B12313148 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole CAS No. 40288-19-5

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B12313148
CAS No.: 40288-19-5
M. Wt: 226.68 g/mol
InChI Key: WESPQORMVPPXGH-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a key chemical intermediate designed for medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole core is a privileged scaffold in anticancer agent development, functioning as a bioisostere of pyrimidine nucleic acid bases, which allows derivatives to interfere with DNA replication processes . This mesoionic heterocycle exhibits excellent cell permeability, facilitating interaction with diverse biological targets . The chlorine atom at the 2-position is a reactive site amenable to nucleophilic substitution, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound holds significant research value for developing novel therapeutic agents. Its structure is highly relevant for synthesizing molecules that target various enzymes implicated in cancer proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, 2-amino derivatives of the 1,3,4-thiadiazole scaffold have demonstrated potent broad-spectrum antimicrobial, antitubercular, and antifungal activities, making this chloro-substituted analog a vital precursor for such investigations . The specific incorporation of the 2-methoxyphenyl moiety at the 5-position is a strategic feature often explored to optimize anticancer potency and selectivity . Researchers can utilize this high-quality building block to create novel compounds for screening against a panel of cancer cell lines or pathogenic microorganisms. Please note: This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

40288-19-5

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C9H7ClN2OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3

InChI Key

WESPQORMVPPXGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)Cl

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

The thiadiazole ring is often constructed via cyclization of thiosemicarbazides. For 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole, this begins with 2-methoxybenzoic acid, which is converted to its corresponding thiosemicarbazide. A mixture of 2-methoxybenzoyl chloride and thiosemicarbazide in anhydrous ethanol under reflux forms 2-methoxybenzoyl thiosemicarbazide .

Acid-Catalyzed Cyclization

Cyclization is achieved using concentrated sulfuric acid or phosphorus pentachloride (PCl₅). For example, stirring 2-methoxybenzoyl thiosemicarbazide with PCl₅ in a 1:1.2 molar ratio at room temperature produces 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole in >91% yield.

Reaction Conditions

Reagent Temperature Time Yield Source
H₂SO₄ (conc.) 80°C 8 hr 85%
PCl₅ RT 1 hr 91%

Chlorination of Mercapto Precursors

Synthesis of 2-Mercapto-5-(2-methoxyphenyl)-1,3,4-thiadiazole

The amino group in 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole is converted to a mercapto (-SH) group via diazotization. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by reaction with hydrogen sulfide (H₂S), yields the mercapto intermediate.

Phosgene-Mediated Chlorination

The mercapto group is replaced with chlorine using phosgene (COCl₂). In a representative procedure, 2-mercapto-5-(2-methoxyphenyl)-1,3,4-thiadiazole is dissolved in chlorobenzene with N-formylpiperidine as a catalyst. Phosgene gas is introduced at 10°C, and the mixture is heated to 110°C for 2 hours. Excess phosgene is purged with nitrogen, and the product is vacuum-distilled to obtain this compound in 75–85% yield.

Optimized Chlorination Parameters

Catalyst Solvent Temperature Yield Source
N-Formylpiperidine Chlorobenzene 110°C 85%
Triethylamine Dioxane RT 95%

Comparative Analysis of Methods

Yield and Practicality

  • Cyclization + Chlorination : Highest yield (91%) but requires handling toxic PCl₅.
  • Phosgene Route : Efficient (85%) but involves hazardous phosgene gas.
  • Suzuki Coupling : Lower yield (55%) but enables regioselective aryl introduction.

Scalability

  • The phosgene method is industrially preferred due to streamlined steps.
  • Solid-phase cyclization (e.g., PCl₅) minimizes solvent use and enhances safety.

Structural Confirmation and Purity

Spectral Data

  • ¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (2-methoxyphenyl), methoxy singlet at δ 3.8 ppm.
  • IR : C-Cl stretch at 750 cm⁻¹, C=N at 1600 cm⁻¹.

Chromatographic Purification

Flash column chromatography (ethyl acetate/hexane, 1:3) achieves >98% purity.

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer agents : Fused imidazo[2,1-b]thiadiazoles via Groebke–Blackburn–Bienaymé reactions.
  • Antimicrobials : Acylated derivatives with MIC values as low as 10.96 µM.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling with a boronic acid can produce a biaryl-thiadiazole compound.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial , anticancer , anti-inflammatory , and antiparasitic properties. The following sections detail the specific applications of 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole based on recent research findings.

Antimicrobial Activity

Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

  • 2-amino-1,3,4-thiadiazole derivatives have demonstrated moderate to significant antibacterial and antifungal activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • The incorporation of the 2-methoxyphenyl group in the structure may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes .

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer potential:

  • Studies indicate that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells .
  • For example, a series of substituted thiadiazoles showed IC50 values ranging from 0.74 to 10.0 μg/mL against these cancer cell lines . The presence of the methoxy group may contribute to enhanced cytotoxicity through improved interaction with cellular targets.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been investigated using various models:

  • Compounds have shown promising results in reducing inflammation in carrageenan-induced rat paw edema models .
  • The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Antiparasitic Activity

Thiadiazoles have also been explored for their antiparasitic effects:

  • Certain derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies suggest that modifications at specific positions on the thiadiazole ring can enhance antimalarial activity while maintaining low toxicity profiles .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes including:

  • Formation of thiadiazole rings through cyclization reactions.
  • Substitution reactions to introduce chlorine and methoxy groups.
  • Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several studies highlight the application of thiadiazole derivatives:

  • A study demonstrated that a series of 1,3,4-thiadiazoles exhibited significant leishmanicidal activity with selectivity indexes indicating low toxicity towards human cells .
  • Another investigation reported that specific derivatives showed high efficacy against drug-resistant strains of Trypanosoma brucei, suggesting potential for developing new treatments for sleeping sickness .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity and specificity, while the thiadiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group (electron-donating) may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups like nitro (e.g., 2-fluoro-4-nitrophenyl in ). This could improve bioavailability but reduce electrophilic reactivity.
  • Anticancer Activity: Derivatives with amino and fluorophenyl groups (e.g., ) exhibit moderate anticancer activity, while the methoxyphenyl analog’s activity remains unexplored.
  • Anticonvulsant Potential: Compound 4c’s ED₅₀ of 20.11 mg/kg (MES test) highlights the impact of aryl-ether substituents . Methoxy groups might similarly modulate CNS activity.
  • Algicidal Applications : Chlorophenyl derivatives (e.g., ) show efficacy at low concentrations. Methoxy substitution could alter environmental persistence or toxicity profiles.

Key Observations :

  • Reactivity : Chlorine at position 2 facilitates substitution reactions, enabling diverse functionalization (e.g., with thiols or amines ).
  • Solubility : Bulky substituents like oxan-4-yl may improve aqueous solubility, whereas methoxyphenyl could balance lipophilicity and solubility.

Physicochemical Properties

  • Molecular Weight : Estimated ~237.7 g/mol (C₉H₆ClN₂OS), intermediate between oxan-4-yl (204.68 g/mol ) and nitro-fluoro derivatives (259.6 g/mol ).

Biological Activity

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. The compound has shown significant cytotoxic effects against several cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that derivatives of 1,3,4-thiadiazole exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
    • The compound demonstrated an IC50 value in the range of 0.74 to 10.0 µg/mL against these cell lines, indicating potent anticancer activity .
  • Mechanism of Action :
    • Research indicates that the mechanism of action may involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
    • Further studies have shown that compounds with similar structures inhibit kinase pathways that are crucial for cancer cell proliferation .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific substituents on the thiadiazole ring significantly influences its biological activity. For instance, modifications at the C-5 position enhance cytotoxicity against various cancer types .

Antimicrobial Activity

The antimicrobial properties of thiadiazoles have also been well-documented.

Research Findings

  • A review highlighted that thiadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • In vitro studies demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing up to 85% inhibition .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Target Cell Lines IC50 Values Mechanism
AnticancerMCF-7, HCT1160.74 - 10 µg/mLApoptosis induction, Cell cycle arrest
AntimicrobialS. aureus, E. coliUp to 85% inhibitionDisruption of bacterial cell wall integrity

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves condensation reactions between substituted hydrazines and thioacylating agents. For example:

  • Step 1: React 2-methoxyphenylthioamide with hydrazine hydrate to form the thiadiazole core.
  • Step 2: Introduce the chlorine substituent via electrophilic substitution using chlorinating agents like POCl₃ or Cl₂ gas under controlled temperatures (60–80°C).
    Optimization Tips:
  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • XRD: Resolve crystal packing and bond angles (e.g., monoclinic system with space group C2/c, as seen in related thiadiazoles) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+ ≈ 253.02 g/mol).

Advanced: How does this compound function as a corrosion inhibitor, and what electrochemical methods validate its efficacy?

Answer:

  • Mechanism: Adsorbs onto mild steel surfaces via electron-rich S and N atoms, forming a protective layer.
  • Methods:
    • Electrochemical Impedance Spectroscopy (EIS): Measures charge-transfer resistance (e.g., 95% inhibition efficiency at 500 ppm in 1 M HCl) .
    • Potentiodynamic Polarization: Determines corrosion current density (e.g., reduced from 1.2 mA/cm² to 0.05 mA/cm²).
  • Computational Support: DFT calculations show high adsorption energy (−235 kJ/mol) on Fe(110) surfaces .

Table 1: Corrosion Inhibition Efficiency at Different Concentrations

Concentration (ppm)Inhibition Efficiency (%)
10078
30089
50095

Advanced: What structure-activity relationship (SAR) studies support its antimicrobial potential?

Answer:

  • Key Moieties: The chloro group enhances lipophilicity, while the methoxyphenyl group improves membrane penetration.
  • Anti-H. pylori Activity: Analogous compounds (e.g., 2-chloro-5-nitrothiadiazoles) show zones of inhibition >30 mm at 8 µg/disk, surpassing metronidazole .
  • SAR Insights:
    • Electron-withdrawing groups (Cl, NO₂) boost activity by increasing electrophilicity.
    • Methoxy substituents stabilize π-π stacking with bacterial enzyme active sites .

Advanced: How can researchers evaluate its anticancer potential using in vitro models?

Answer:

  • Cell Lines: Test against MGC803 (gastric cancer) or MCF-7 (breast cancer) cells.
  • Methodology:
    • MTT Assay: Measure IC50 values (e.g., 5.3 µM for analogous thiadiazoles vs. 6.5 µM for 5-fluorouracil) .
    • Apoptosis Markers: Use flow cytometry to quantify caspase-3 activation.
  • SAR Tip: Incorporating triazole rings (e.g., 3,3-dimethyltriazol-1-yl) enhances cytotoxicity .

Advanced: What computational approaches are used to predict its reactivity and binding modes?

Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., H. pylori urease, PDB: 1E9Z). Key residues: Cys322 and His248 .
  • DFT Calculations:
    • HOMO/LUMO gaps (~4.2 eV) indicate electron donation capacity.
    • Fukui indices identify nucleophilic sites (S and N atoms) .

Advanced: How can thermodynamic stability studies guide its application in harsh environments?

Answer:

  • TGA/DSC: Assess thermal decomposition (e.g., stability up to 220°C).
  • Solution Stability: Monitor hydrolysis in acidic/basic media via UV-Vis (λmax = 270 nm).
    • Half-life: >24 hrs in pH 7 buffer, but <6 hrs in 1 M NaOH .

Advanced: How should researchers resolve contradictions in experimental data (e.g., varying inhibition efficiencies)?

Answer:

  • Systematic Variables: Control temperature (±2°C), solvent purity, and electrode surface preparation.
  • Statistical Analysis: Use ANOVA to validate reproducibility (p < 0.05).
  • Cross-Validation: Compare electrochemical data with surface characterization (SEM/EDS) to confirm inhibitor adsorption .

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